Indolizin-8-ylboronic acid
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Overview
Description
Indolizin-8-ylboronic acid is a boronic acid derivative containing an indolizine moiety. Indolizine is a nitrogen-containing heterocycle known for its biological and chemical significance. The boronic acid group imparts unique reactivity, making this compound a valuable compound in organic synthesis and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of indolizin-8-ylboronic acid typically involves the borylation of indolizine derivatives. One common method is the transition-metal-catalyzed borylation of indolizines using diboronic acid esters. This reaction often employs palladium or copper catalysts under mild conditions to achieve high yields .
Industrial Production Methods: Industrial production of this compound may involve scalable methods such as continuous flow synthesis. This approach allows for the efficient and consistent production of the compound, ensuring high purity and yield. The use of automated systems and optimized reaction conditions further enhances the industrial viability of this synthesis .
Chemical Reactions Analysis
Types of Reactions: Indolizin-8-ylboronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid group to a hydroxyl group.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Palladium catalysts, aryl or vinyl halides, and bases such as potassium carbonate.
Major Products:
Oxidation: Boronic esters or borates.
Reduction: Hydroxyl-substituted indolizines.
Substitution: Biaryl or vinyl-indolizine derivatives.
Scientific Research Applications
Indolizin-8-ylboronic acid has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of indolizin-8-ylboronic acid involves its interaction with molecular targets through the boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and molecular recognition. The indolizine moiety contributes to the compound’s electronic properties, enhancing its reactivity and biological activity .
Comparison with Similar Compounds
Indole-3-boronic acid: Shares the boronic acid group but has an indole moiety instead of indolizine.
Pyridine-2-boronic acid: Contains a pyridine ring, offering different electronic properties and reactivity.
Quinoline-8-boronic acid: Features a quinoline ring, providing unique biological activities.
Uniqueness: Indolizin-8-ylboronic acid stands out due to the combination of the indolizine moiety and the boronic acid group. This unique structure imparts distinct electronic properties and reactivity, making it valuable in various applications, from organic synthesis to medicinal chemistry .
Properties
Molecular Formula |
C8H8BNO2 |
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Molecular Weight |
160.97 g/mol |
IUPAC Name |
indolizin-8-ylboronic acid |
InChI |
InChI=1S/C8H8BNO2/c11-9(12)7-3-1-5-10-6-2-4-8(7)10/h1-6,11-12H |
InChI Key |
JSWPOWWDTFEAPZ-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC=CN2C1=CC=C2)(O)O |
Origin of Product |
United States |
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